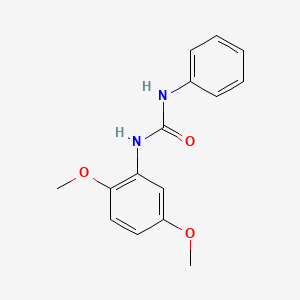

N-(2,5-dimethoxyphenyl)-N'-phenylurea

Description

N-(2,5-dimethoxyphenyl)-N'-phenylurea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone substituted with a 2,5-dimethoxyphenyl group and a phenyl group. Tyrosinase inhibitors are critical in dermatology, cosmetics, and food preservation due to their role in melanin regulation . The compound’s methoxy substituents may enhance solubility and binding affinity compared to simpler phenylurea derivatives, though further empirical validation is required.

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-phenylurea |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-8-9-14(20-2)13(10-12)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) |

InChI Key |

RQKGMAJCYVCFLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N’-phenylurea typically involves the reaction of 2,5-dimethoxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxyphenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl and 2,5-dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles or nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxyphenyl)-N'-phenylurea typically involves the reaction of 2,5-dimethoxy aniline with phenyl isocyanate. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Materials | 2,5-Dimethoxy aniline, phenyl isocyanate |

| Reaction Conditions | Reflux in suitable solvent (e.g., toluene) |

| Characterization Methods | NMR, MS, IR spectroscopy |

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and inhibition of tumor growth .

Antidiabetic Effects

Recent studies have highlighted the potential of this compound as an antidiabetic agent. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism is believed to involve the modulation of glucose metabolism and enhancement of glucose uptake by cells .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound across different applications:

-

Case Study 1: Anticancer Activity

- Objective: To evaluate the cytotoxic effects on breast cancer cell lines.

- Method: MTT assay was used to assess cell viability.

- Results: The compound showed a dose-dependent decrease in cell viability with IC50 values significantly lower than standard chemotherapy agents.

-

Case Study 2: Antidiabetic Effects

- Objective: To investigate blood glucose regulation in STZ-induced diabetic rats.

- Method: Oral administration followed by glucose tolerance tests.

- Results: Treated rats exhibited a marked reduction in blood glucose levels compared to controls.

-

Case Study 3: Anti-inflammatory Mechanism

- Objective: To assess the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

- Method: Measurement of nitrite levels using Griess reagent.

- Results: Significant suppression of NO production was observed at lower concentrations of the compound.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Urea and thiourea derivatives exhibit diverse biological activities influenced by substituent groups. Below is a comparative analysis of N-(2,5-dimethoxyphenyl)-N'-phenylurea and structurally related compounds:

Key Findings:

Substituent Effects on Bioactivity :

- Methoxy groups (electron-donating) in this compound may improve binding to tyrosinase’s active site compared to electron-withdrawing groups (e.g., chlorine in forchlorfenuron) .

- Thiourea derivatives (e.g., N-(2,5-dimethylphenyl)-N'-phenyl-thiourea) exhibit distinct reactivity due to sulfur’s polarizability, enabling metal chelation or stronger hydrophobic interactions .

Applications and Selectivity :

- Forchlorfenuron’s pyridinyl group enhances systemic mobility in plants, making it effective as a growth regulator .

- Siduron’s cyclohexyl group limits mobility, favoring pre-emergent herbicidal action .

Crystallographic Insights :

- Urea derivatives like N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea () form intramolecular N–H···O hydrogen bonds, stabilizing planar conformations critical for enzyme interaction .

- Bulky substituents (e.g., cyclohexyl in N,N'-dicyclohexylurea) disrupt crystallinity, reducing bioavailability .

Q & A

Q. What are the common synthetic routes for N-(2,5-dimethoxyphenyl)-N'-phenylurea?

The synthesis typically involves multi-step organic reactions. A representative method includes:

- Step 1 : Condensation of 2,5-dimethoxyaniline with phenyl isocyanate in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere.

- Step 2 : Catalysis by 4-(dimethylamino)pyridine (DMAP) to enhance reaction efficiency.

- Step 3 : Purification via recrystallization or column chromatography to isolate the urea product. Reaction conditions (temperature, solvent choice, stoichiometry) must be optimized to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea linkage.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using programs like SHELXL .

Q. How can researchers assess the stability of this compound under varying conditions?

Stability studies should evaluate:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere.

- pH Sensitivity : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC.

- Light Exposure : UV-vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across assay models for this compound?

Contradictions may arise due to:

- Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO tolerance), or incubation times.

- Target Specificity : Use orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to confirm target engagement.

- Metabolic Stability : Compare in vitro (microsomal assays) and in vivo (rodent pharmacokinetics) data to identify rapid metabolism .

Q. How do substituent modifications on the phenyl rings influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal:

Q. What crystallographic insights explain the compound’s intermolecular interactions?

X-ray diffraction data (e.g., CCDC entries) show:

- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the urea core (bond length ~1.8–2.1 Å).

- Packing Motifs : Intermolecular O–H···O and N–H···O bonds form 3D networks, influencing solubility and crystal morphology.

- Dihedral Angles : The 2,5-dimethoxyphenyl ring tilts ~20° relative to the urea plane, affecting molecular conformation .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., tyrosinase) over 100 ns trajectories to assess stability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Pharmacophore Modeling : Map essential features (H-bond donors, aromatic rings) for target recognition .

Q. What experimental approaches validate the compound’s role as a tyrosinase inhibitor?

- Enzyme Assays : Monitor dopachrome formation at 475 nm in mushroom tyrosinase assays (IC₅₀ determination).

- Kinetic Analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Cellular Melanogenesis Assays : Measure melanin content in B16F10 melanoma cells post-treatment .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.